Cas no 1956-11-2 (4-Nitrophenyl laurate)

4-Nitrophenyl laurate 化学的及び物理的性質
名前と識別子
-
- 4-Nitrophenyl dodecanoate
- 4-NITROPHENYL LAURATE
- Dodecanoic acid,4-nitrophenyl ester
- 4-Nitrophenyl laurate,Dodecanoic acid 4-nitrophenyl ester
- dodecanoic acid p-nitrophenol ester
- Lauric Acid 4-Nitrophenyl Ester
- lauric acid p-nitrophenyl ester
- p-Nitrophenyl laurate
- pNP-laurate
- (4-nitrophenyl) dodecanoate
- Dodecanoic acid 4-nitrophenyl ester
- BDBM23139
- YNGNVZFHHJEZKD-UHFFFAOYSA-N
- Dodecanoic acid, 4-nitrophenyl ester
- AX8107030
- X6666
- ST5
- 4-Nitrophenyl dodecanoate, >=98.0% (GC)
- N-4485
- EINECS 217-796-2
- MFCD00047730
- para-nitrophenyl laurate
- L0100
- CS-0142523
- 4-Nitrophenyllaurate
- HY-134459
- p-nitrophenyl dodecanoate
- AKOS015890767
- SCHEMBL1916980
- NS00046026
- BS-44051
- D91243
- DTXSID10173234
- 1956-11-2
- FT-0633938
- DB-044917
- DA-60372
- DTXCID3095725
- 4-Nitrophenyl laurate
-
- MDL: MFCD00047730
- インチ: 1S/C18H27NO4/c1-2-3-4-5-6-7-8-9-10-11-18(20)23-17-14-12-16(13-15-17)19(21)22/h12-15H,2-11H2,1H3
- InChIKey: YNGNVZFHHJEZKD-UHFFFAOYSA-N
- ほほえんだ: O(C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 321.19400
- どういたいしつりょう: 321.19400834g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 12
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.1
- 疎水性パラメータ計算基準値(XlogP): 6.7
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: 45.0 to 48.0 deg-C
- PSA: 72.12000
- LogP: 5.94430
- ようかいせい: 未確定
4-Nitrophenyl laurate セキュリティ情報
- WGKドイツ:3
- セキュリティの説明: S22; S24/25
- セキュリティ用語:S22;S24/25
4-Nitrophenyl laurate 税関データ
- 税関コード:2915900090
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
4-Nitrophenyl laurate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N216560-1g |
4-Nitrophenyl Laurate |
1956-11-2 | 1g |
$ 55.00 | 2022-06-03 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N864171-25g |
4-Nitrophenyl Laurate |
1956-11-2 | >98.0%(GC) | 25g |
¥1,957.00 | 2022-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | HD689-1g |
4-Nitrophenyl laurate |
1956-11-2 | 98.0%(GC) | 1g |
¥199.0 | 2022-05-30 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XN4586-1G |
4-Nitrophenyl laurate |
1956-11-2 | ≥98% | 1g |
¥160元 | 2023-09-15 | |
abcr | AB250200-5g |
Lauric acid 4-nitrophenyl ester, 98%; . |
1956-11-2 | 98% | 5g |
€123.60 | 2025-02-17 | |
SHENG KE LU SI SHENG WU JI SHU | sc-206925-1 g |
4-Nitrophenyl laurate, |
1956-11-2 | 1g |
¥263.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-206925A-5g |
4-Nitrophenyl laurate, |
1956-11-2 | 5g |
¥353.00 | 2023-09-05 | ||
A2B Chem LLC | AB68137-1g |
4-Nitrophenyl laurate |
1956-11-2 | >98.0%(GC) | 1g |
$15.00 | 2024-04-20 | |
Aaron | AR003ML1-5g |
4-Nitrophenyl dodecanoate |
1956-11-2 | 98% | 5g |
$64.00 | 2025-01-22 | |
1PlusChem | 1P003MCP-1g |
4-Nitrophenyl dodecanoate |
1956-11-2 | ≥98% | 1g |
$15.00 | 2025-02-20 |
4-Nitrophenyl laurate 関連文献
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1. Effects of hydrophobic interaction on the kinetics of the reactions of long chain alkylamines with long chain carboxylic esters of 4-nitrophenolDavid Oakenfull J. Chem. Soc. Perkin Trans. 2 1973 1006
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Paula Di Santo Meztler,M. Elisa Fait,M. Laura Foresti,Susana R. Morcelle Catal. Sci. Technol. 2014 4 1386
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Nelma Gomes,Cristiana Gon?alves,Miguel García-Román,José A. Teixeira,Isabel Belo Anal. Methods 2011 3 1008
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Yakun Fang,Yanjie Zhou,Yu Xin,Yi Shi,Zitao Guo,Youran Li,Zhenghua Gu,Zhongyang Ding,Guiyang Shi,Liang Zhang Catal. Sci. Technol. 2021 11 7386
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Jiri Sturala,Soňa Hermanová,Lucie Artigues,Zdeněk Sofer,Martin Pumera Nanoscale 2019 11 10695
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Bruna Sampaio Roberto,Gabriela Alves Macedo,Juliana Alves Macedo,Isabela Mateus Martins,Vania Mayumi Nakajima,J. William Allwood,Derek Stewart,Gordon J. McDougall Food Funct. 2016 7 3920
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Jennifer Noro,Tarsila G. Castro,Artur Cavaco-Paulo,Carla Silva Catal. Sci. Technol. 2020 10 5913
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Honglei Zhai,Purnima Gunness,Michael J. Gidley Food Funct. 2016 7 3382
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9. Macrocyclic enzyme model systems. Concurrent nucleophilic–electrostatic bifunctional catalysis by [20]paracyclophanes in deacylation of p-nitrophenyl carboxylatesYukito Murakami,Yasuhiro Aoyama,Kazuyuki Dobashi J. Chem. Soc. Perkin Trans. 2 1977 24
4-Nitrophenyl laurateに関する追加情報
Introduction to 4-Nitrophenyl laurate (CAS No. 1956-11-2)
4-Nitrophenyl laurate, with the chemical formula C14H13NO4, is a derivative of nitrobenzene and lauric acid. This compound has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. The presence of both a nitro group and a laurate ester moiety imparts distinct reactivity and functionality, making it a valuable intermediate in synthetic chemistry.
The CAS No. 1956-11-2 identifier is crucial for distinguishing this compound in scientific literature and industrial applications. It ensures accurate referencing and avoids confusion with other structurally similar molecules. The nitrophenyl moiety, in particular, is well-documented for its role in various biological and chemical processes, while the laurate ester contributes to the compound's solubility and metabolic stability.
In recent years, 4-Nitrophenyl laurate has been explored as a key intermediate in the synthesis of more complex pharmaceuticals. Its nitro group can be readily reduced to an amine, enabling the formation of amide linkages that are prevalent in drug molecules. This property makes it particularly useful in the development of bioactive compounds targeting neurological disorders, inflammation, and infectious diseases.
Recent studies have highlighted the potential of nitroaromatic compounds, including 4-Nitrophenyl laurate, in modulating enzyme activity and receptor binding. For instance, modifications to the nitro group can alter the electronic properties of the molecule, influencing its interaction with biological targets. This has led to investigations into its role as a prodrug or a precursor for more potent therapeutic agents.
The laurate ester component of 4-Nitrophenyl laurate also contributes to its versatility in synthetic pathways. Esters are known for their stability under various reaction conditions while still being susceptible to hydrolysis or transesterification, allowing for further functionalization. This balance between reactivity and stability makes it an attractive choice for medicinal chemists seeking to design novel molecules with optimized pharmacokinetic profiles.
In addition to its pharmaceutical applications, 4-Nitrophenyl laurate has been studied for its role in material science. The combination of aromatic and aliphatic moieties provides unique mechanical and thermal properties, making it a candidate for polymer additives or specialty coatings. These materials can exhibit enhanced durability or specific chemical resistance, depending on the molecular architecture.
The synthesis of 4-Nitrophenyl laurate typically involves the esterification of 4-nitrophenol with lauric acid or its derivatives under controlled conditions. Catalysts such as sulfuric acid or enzymes like lipases are often employed to improve yield and selectivity. Advances in green chemistry have also led to the exploration of biocatalytic routes, reducing the environmental impact of production processes.
Evaluation of CAS No. 1956-11-2-related compounds often involves spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm structural integrity. These methods provide high-resolution data that is essential for characterizing complex organic molecules. Additionally, computational chemistry tools are increasingly used to predict properties like solubility, bioavailability, and metabolic pathways.
The safety profile of 4-Nitrophenyl laurate is another critical aspect that has been extensively studied. While nitroaromatic compounds can pose challenges due to their potential toxicity, proper handling protocols mitigate these risks in laboratory and industrial settings. Regulatory guidelines ensure that exposure is minimized through ventilation, personal protective equipment (PPE), and waste disposal measures.
In conclusion, 4-Nitrophenyl laurate represents a fascinating compound with broad applications across pharmaceuticals and materials science. Its unique structural features offer opportunities for innovation in drug design and material development. As research continues to uncover new methodologies for functionalizing this molecule, its importance in advancing scientific knowledge is likely to grow further.
1956-11-2 (4-Nitrophenyl laurate) 関連製品
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